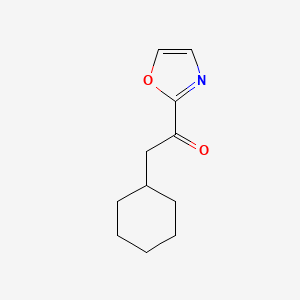

2-(Cyclohexylacetyl)oxazole

描述

Overview of the Oxazole (B20620) Heterocyclic System in Organic Chemistry

Oxazole is a five-membered heterocyclic compound featuring one oxygen atom, one nitrogen atom, and three carbon atoms. ontosight.ai Its molecular formula is C₃H₃NO. ontosight.ai This arrangement, specifically with the oxygen at position 1 and nitrogen at position 3, defines the 1,3-oxazole ring system. cutm.ac.in Oxazoles are part of a broader family of aromatic organic compounds known as azoles. wikipedia.org While the parent oxazole is not commonly found in nature, its more complex substituted derivatives are present in various biologically active structures and marine microorganisms. cdu.edu.au The versatility of the oxazole ring has made it a subject of considerable interest in both organic and medicinal chemistry. e-bookshelf.deontosight.ai

The synthesis of oxazole derivatives can be achieved through several established methods. Notable examples include:

Robinson-Gabriel Synthesis: This classic method involves the intramolecular cyclization and dehydration of 2-acylamino ketones. cutm.ac.inslideshare.net

Fischer Oxazole Synthesis: This process utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. cutm.ac.in

Reaction of α-Haloketones with Amides: This provides a direct route to oxazole formation. cutm.ac.in

Van Leusen Reaction: This involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. nih.gov

From Carboxylic Acids: More recent methods allow for the direct synthesis of oxazoles from carboxylic acids, showcasing the ongoing development of synthetic strategies. nih.gov

These synthetic routes have enabled the creation of a wide array of oxazole compounds with diverse functionalities, contributing to their widespread study and application. ontosight.ai

Aromaticity and Electronic Structure of Oxazoles

Oxazole is classified as an aromatic compound, though its aromaticity is considered to be less pronounced than that of its sulfur-containing analog, thiazole (B1198619). wikipedia.orgslideshare.net The aromatic character of oxazole stems from its planar, cyclic structure and the presence of a delocalized π-electron system that adheres to Hückel's rule (4n+2 π electrons). slideshare.netvaia.com The ring atoms are sp² hybridized, allowing for the formation of a continuous loop of overlapping p-orbitals above and below the plane of the ring. vaia.com This delocalization of electrons contributes significantly to the molecule's stability. ontosight.aivaia.com

The electronic structure of the oxazole ring is influenced by the high electronegativity of the oxygen atom, which affects the electron distribution within the ring. ijpsonline.com This results in a molecule that is a weak base, with a pKa of 0.8 for its conjugate acid, compared to a pKa of 7 for imidazole (B134444). wikipedia.org The nitrogen atom in the ring is pyridine-like, which influences its ability to be protonated or alkylated. pharmaguideline.com The oxygen atom, on the other hand, behaves similarly to the oxygen in furan (B31954), contributing to the diene-like character of the oxazole ring in cycloaddition reactions. pharmaguideline.com

Role of Substituents in Oxazole Chemical Behavior, with Emphasis on the C2-Position

Substituents on the oxazole ring play a crucial role in dictating its reactivity. numberanalytics.com The acidity of the ring protons follows the order C2 > C5 > C4, with the C2-proton being the most acidic. semanticscholar.orgtandfonline.com This makes the C2 position particularly susceptible to deprotonation and subsequent reactions. wikipedia.org

Reactivity at Different Positions:

C2-Position: This position is the most electron-deficient and is therefore the primary site for nucleophilic attack, especially when a good leaving group is present. cutm.ac.inwikipedia.orgpharmaguideline.com Deprotonation at C2 is also a key reaction, often leading to ring-opening to form an isonitrile intermediate. wikipedia.org Direct arylation at the C2 position can be achieved through palladium- and copper-catalyzed reactions. beilstein-journals.org

C5-Position: Electrophilic aromatic substitution typically occurs at the C5 position, particularly when the ring is activated by electron-donating groups. wikipedia.orgacs.org

C4-Position: While generally less reactive towards electrophiles than C5, the C4 position can be involved in certain reactions. pharmaguideline.com

The presence of electron-donating or electron-withdrawing groups can significantly alter this reactivity pattern. Electron-donating groups enhance the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups decrease the electron density, favoring nucleophilic attack. numberanalytics.com

Contextualizing 2-(Cyclohexylacetyl)oxazole within the Broader Oxazole Research Landscape

This compound is a specific example of a C2-substituted oxazole. Its structure consists of an oxazole ring with a cyclohexylacetyl group attached at the C2 position. The IUPAC name for this compound is 2-cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one, and its molecular formula is C₁₁H₁₅NO₂. chemenu.com

The study of such substituted oxazoles is driven by the diverse biological activities exhibited by this class of compounds. Oxazole derivatives are key components in many pharmaceuticals and agrochemicals. cdu.edu.aunumberanalytics.com They have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents. ontosight.aisemanticscholar.org The specific substituents on the oxazole ring are critical in determining the biological target and efficacy of the molecule. semanticscholar.org Therefore, the synthesis and characterization of novel substituted oxazoles like this compound are of significant interest to medicinal chemists and the broader scientific community. e-bookshelf.de

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-cyclohexyl-1-(1,3-oxazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPSBYOCTCWSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642050 | |

| Record name | 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-04-1 | |

| Record name | 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity of 2 Substituted Oxazoles with a Cyclohexylacetyl Moiety

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. minia.edu.eg For the oxazole (B20620) ring, these reactions are generally challenging unless the ring is substituted with electron-releasing groups. pharmaguideline.com The oxazole ring's atoms are sp2 hybridized, and it possesses six non-bonding electrons, making it aromatic. semanticscholar.org However, the high electronegativity of the oxygen atom means the delocalization of these electrons is not highly effective. tandfonline.com

Regioselectivity (C5-Position Reactivity)

In the oxazole system, electrophilic attack predominantly occurs at the C5 position. semanticscholar.orgtandfonline.com This regioselectivity is attributed to the electronic distribution within the heterocyclic ring. The C5 position is the most electron-rich carbon and is therefore the most susceptible to attack by electrophiles. While some sources suggest a reactivity order of C4 > C5 > C2, the general consensus for electrophilic substitution points to the C5 position as the primary site of reaction. pharmaguideline.com This preference is a crucial aspect of oxazole chemistry, directing the synthesis of 5-substituted derivatives. wikipedia.org

Influence of Cyclohexylacetyl Group on Reactivity and Selectivity

Substituents on an aromatic ring can significantly alter its reactivity towards electrophiles, classifying them as either activating or deactivating groups. wikipedia.org The cyclohexylacetyl group at the C2 position is an acyl group, which functions as an electron-withdrawing group. Electron-withdrawing groups generally deactivate aromatic systems, making electrophilic aromatic substitution more difficult. minia.edu.eg

Specific Examples (e.g., Formylation, Nitration, Bromination)

Specific electrophilic substitution reactions on the 2-(cyclohexylacetyl)oxazole ring are dictated by the general reactivity patterns of oxazoles, modified by the C2-substituent.

Formylation : The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a weak electrophile. youtube.comwikipedia.org For a 2-substituted oxazole like this compound, this reaction would be expected to introduce a formyl group at the C5 position.

Nitration : Direct nitration of oxazoles is generally unsuccessful. The strongly acidic conditions required for nitration (e.g., a mixture of nitric acid and sulfuric acid) lead to the protonation of the nitrogen atom at the 3-position. tandfonline.com The resulting oxazolium cation is highly electron-deficient and thus strongly deactivated towards attack by the nitronium ion (NO₂⁺) electrophile. pharmaguideline.com

Bromination : The halogenation of oxazoles is feasible, though the reactivity depends on the substituents present. For instance, electrophilic bromination of an activated dimethoxy-substituted aryloxazole using N-Bromosuccinimide (NBS) has been shown to yield various bromo-substituted products. mdpi.com For this compound, direct bromination would likely require harsh conditions due to the deactivating effect of the acyl group. The substitution, if successful, would occur at the C5 position.

| Reaction | Reagent | Typical Electrophile | Predicted Position of Substitution | Expected Reactivity |

|---|---|---|---|---|

| Formylation | Vilsmeier-Haack (POCl₃, DMF) ijpcbs.com | Chloroiminium ion wikipedia.org | C5 | Feasible under standard conditions |

| Nitration | HNO₃/H₂SO₄ libretexts.org | NO₂⁺ libretexts.org | No reaction | Ring is deactivated by protonation pharmaguideline.com |

| Bromination | Br₂, Lewis Acid or NBS mdpi.com | Br⁺ | C5 | Requires forcing conditions or activated substrate mdpi.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the oxazole ring are generally rare and occur primarily when the ring is substituted with a suitable leaving group and/or activating electron-withdrawing groups. semanticscholar.orgtandfonline.com

Reactivity at C2-Position (Influence of Substituent)

The electronic distribution in the oxazole ring makes the C2 position the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com The order of reactivity for nucleophilic substitution of halogens is C2 >> C4 > C5. semanticscholar.orgtandfonline.com An electron-withdrawing substituent at C4 can facilitate a nucleophilic attack at the C2 position. pharmaguideline.com

In this compound, the C2 position is substituted with the acyl group. This group itself is not a typical leaving group for a direct nucleophilic aromatic substitution reaction. Instead of displacement of the entire group, a nucleophile would more likely attack the electrophilic carbonyl carbon of the cyclohexylacetyl moiety. However, the presence of this electron-withdrawing acyl group does enhance the electrophilicity of the C2 carbon of the oxazole ring, making it theoretically more susceptible to attack should a pathway for substitution exist. For instance, if a halogen were present at the C2 position, it would be readily displaced by a nucleophile. pharmaguideline.com

Deprotonation at C2 and Ring-Opened Intermediates

The acidity of the C-H protons on the oxazole ring follows the order C2 > C5 > C4. semanticscholar.orgtandfonline.com The proton at the C2 position is the most acidic, with a reported pKa of approximately 20. tandfonline.com Consequently, deprotonation of an oxazole with an unsubstituted 2-position is readily achieved using a strong base, such as an organolithium reagent. pharmaguideline.com

The resulting 2-lithio-oxazole anion is often unstable. pharmaguideline.com It exists in equilibrium with a ring-opened isonitrile intermediate (an enolate-isonitrile). wikipedia.org This ring-opened species can be trapped by electrophiles, providing a synthetic route that diverges from simple substitution. Because this compound is substituted at the C2 position, it cannot undergo deprotonation directly at this ring carbon. However, this underlying reactivity is a fundamental characteristic of the oxazole system.

| Reaction Type | Substrate Requirement | Key Intermediate | Outcome | Applicability to this compound |

|---|---|---|---|---|

| Nucleophilic Substitution | Good leaving group at C2 (e.g., Halogen) pharmaguideline.com | Meisenheimer-like complex | Displacement of leaving group | Not directly applicable (no leaving group) |

| Deprotonation | Unsubstituted C2-H wikipedia.org | 2-Lithio-oxazole / Ring-opened isonitrile wikipedia.org | Reaction with electrophiles or ring cleavage pharmaguideline.com | Not applicable (C2 is substituted) |

Cycloaddition Reactions (Diels-Alder)

The oxazole ring possesses a conjugated diene system, making it a viable participant in Diels-Alder [4+2] cycloaddition reactions. This reactivity is a cornerstone for the synthesis of various heterocyclic compounds. researchgate.netpharmaguideline.com

Oxazole as a Diene Component

Oxazoles can function as diene components in Diels-Alder reactions, reacting with a variety of dienophiles. researchgate.netresearchgate.net The diene character is attributed to the furan-type oxygen atom at position 1 and the conjugated double bonds within the five-membered ring. pharmaguideline.com The reactivity of the oxazole as a diene is significantly influenced by the electronic nature of its substituents. Electron-donating groups on the oxazole ring generally facilitate the reaction with dienophiles. pharmaguideline.com Conversely, the reaction can also be promoted by the addition of Brønsted or Lewis acids, which activate the oxazole by interacting with the ring's nitrogen atom, thereby lowering the activation barrier. nih.govacs.org This activation stabilizes the transition state and reduces the HOMO(dienophile)-LUMO(diene) energy gap. researchgate.net

Formation of Pyridine (B92270) and Furan (B31954) Derivatives

The Diels-Alder reactions of oxazoles are synthetically valuable for constructing pyridine and furan rings, which are core structures in many natural products and pharmaceuticals. researchgate.netresearchgate.net The type of product formed is dependent on the dienophile used in the reaction.

Reaction with Alkenes: When an oxazole reacts with an alkene (olefin), the initial cycloadduct is typically unstable. It undergoes a subsequent retro-Diels-Alder reaction, losing a molecule (often water or an equivalent) to aromatize into a substituted pyridine derivative. researchgate.netresearchgate.net

Reaction with Alkynes: When an alkyne is used as the dienophile, the reaction proceeds similarly to form an initial adduct that readily rearranges into a substituted furan . pharmaguideline.comresearchgate.net

This methodology provides a versatile route to highly substituted pyridines and furans that can be difficult to access through other synthetic pathways. researchgate.net

| Dienophile Type | Primary Adduct Fate | Final Product |

|---|---|---|

| Alkene | Rearrangement with elimination | Pyridine Derivative |

| Alkyne | Rearrangement | Furan Derivative |

Effect of Cyclohexylacetyl Group on Diene Reactivity

The reactivity of a diene in a Diels-Alder reaction is governed by its electronic properties. For normal-electron-demand Diels-Alder reactions, electron-rich dienes react faster with electron-poor dienophiles. The cyclohexylacetyl group at the 2-position of the oxazole ring is an acyl group, which functions as an electron-withdrawing group.

The presence of an electron-withdrawing group on the oxazole ring deactivates the diene system. acs.orgyoutube.com This deactivation occurs because the group pulls electron density away from the conjugated π-system, which is involved in the cycloaddition. Consequently, this compound is expected to be less reactive as a diene component in normal-electron-demand Diels-Alder reactions compared to oxazoles substituted with electron-donating groups. This reduced reactivity is analogous to the observed stability of oxazoles with other electron-withdrawing substituents, such as carboxamides, toward oxidation. acs.orgnih.gov

Oxidation Reactions

Oxazoles are susceptible to oxidation, particularly photo-oxidation involving singlet oxygen. The reaction pathway and kinetics are highly dependent on the substitution pattern of the oxazole ring.

Photo-Oxidation with Singlet Oxygen: Mechanism and Kinetics

The reaction between oxazoles and singlet oxygen (¹O₂) is a primary photo-oxidation pathway. researchgate.netnih.gov This process is generally efficient and proceeds via a cycloaddition mechanism. nih.gov The absence of allylic hydrogen atoms on the parent oxazole ring precludes the possibility of an "ene" reaction, making cycloaddition the dominant pathway. researchgate.netnih.gov

The kinetics of this reaction are influenced by substituents on the oxazole ring. Studies have shown that phenyl-substituted oxazoles react rapidly with ¹O₂, with rate constants in the range of 10⁷–10⁸ M⁻¹s⁻¹. acs.org However, the presence of electron-withdrawing groups, such as a carboxamide, can significantly slow the reaction. For example, an oxazole-containing peptide with a carboxamide substituent showed a rate constant of 2.1 × 10⁵ M⁻¹s⁻¹, which is several orders of magnitude lower than that of diphenyloxazole. acs.orgnih.gov This suggests that the electron-withdrawing cyclohexylacetyl group would likewise decrease the rate of photo-oxidation.

| Oxazole Derivative | Rate Constant (krxn) M⁻¹s⁻¹ | Reference |

|---|---|---|

| Unsubstituted Oxazole | 0.94 × 10⁶ | researchgate.netnih.gov |

| 4-Methyl-2,5-diphenyloxazole | 1.14 × 10⁶ | researchgate.netnih.gov |

| Oxazole-containing peptide (with carboxamide group) | 2.1 × 10⁵ | acs.org |

| Diphenyloxazole | ~10⁸ | acs.org |

[4+2]-Cycloaddition Pathways

The primary mechanism for the photo-oxidation of oxazoles by singlet oxygen is a [4+2]-cycloaddition reaction. researchgate.netresearchgate.net The singlet oxygen acts as the dienophile and attacks the oxazole diene system across the C2 and C5 positions. researchgate.net

This electrophilic attack leads to the formation of an unstable bicyclic endoperoxide intermediate. researchgate.net This endoperoxide is highly reactive and readily undergoes further transformations. The subsequent steps involve rearrangements and ring cleavage, which can lead to the formation of a triamide product via an intermediate imino-anhydride. acs.orgresearchgate.netnih.gov The [4+2]-cycloaddition is the energetically favored and dominant pathway for the reaction of singlet oxygen with the oxazole ring system. researchgate.netnih.gov

Formation of Endoperoxides and Imino-Anhydrides

The reaction of oxazoles with singlet oxygen is a notable oxidative process that proceeds via a [4+2] cycloaddition, akin to a Diels-Alder reaction. In this mechanism, the oxazole acts as the diene. This cycloaddition results in the formation of an unstable oxygen-bridged adduct known as an oxazole endoperoxide. researchgate.net

These endoperoxides are transient intermediates and readily undergo further reactions. The primary decomposition pathway involves the cleavage of the endoperoxide ring. This cleavage can lead to the formation of various products, including imino-anhydrides, through rearrangement. An alternative decomposition route for the endoperoxide can yield products like formic anhydride (B1165640) and hydrogen cyanide. researchgate.net The specific pathway and resulting products are influenced by the substituents on the oxazole ring and the reaction conditions.

| Intermediate/Product | Formation Mechanism | Precursor | Reference |

| Oxazole Endoperoxide | [4+2] Cycloaddition with singlet oxygen | This compound | researchgate.net |

| Imino-anhydride | Rearrangement/cleavage of endoperoxide | Oxazole Endoperoxide | researchgate.net |

| Formic Anhydride & Hydrogen Cyanide | Alternative cleavage of endoperoxide | Oxazole Endoperoxide | researchgate.net |

Oxidation Initiated by Hydroxyl Radicals: OH-Addition and H-Abstraction Mechanisms

Oxidation initiated by hydroxyl radicals (•OH) is a critical degradation pathway for many organic compounds. This process can proceed through two primary mechanisms: direct hydrogen atom abstraction (HAT) or the addition of the hydroxyl radical to an unsaturated site (OH-addition). researchgate.netwikipedia.orgresearchgate.net

OH-Addition: The oxazole ring contains two carbon-carbon double bonds, which are electron-rich and susceptible to electrophilic attack. A hydroxyl radical can add to either the C4 or C5 position, forming a radical adduct. This is often the dominant pathway for aromatic and heterocyclic compounds. researchgate.net

H-Abstraction: In this mechanism, a hydroxyl radical removes a hydrogen atom from a C-H bond to form water and an organic radical. wikipedia.org For this compound, this could occur at the C4 or C5 positions of the oxazole ring or from the cyclohexylacetyl substituent. Studies on analogous heterocyclic systems, such as imidazole (B134444), have shown that hydrogen abstraction reactions are generally higher in energy and thus less favorable than OH-addition pathways. researchgate.net

| Mechanism | Description | Likely Site on this compound | Consequence |

| OH-Addition | Electrophilic addition of •OH to a C=C double bond. | C4 or C5 positions of the oxazole ring. | Formation of a hydroxylated radical intermediate. |

| H-Abstraction | Removal of a hydrogen atom by •OH. | C4-H, C5-H on the oxazole ring, or C-H bonds on the cyclohexylacetyl group. | Formation of a carbon-centered radical and a molecule of water. |

Regioselectivity of Oxidation (C4-Position)

The oxidation of the oxazole ring exhibits notable regioselectivity. Research indicates that oxidative attack often occurs preferentially at the C4 position. semanticscholar.org This initial attack can lead to the cleavage of the C4-C5 bond, resulting in ring-opened products. semanticscholar.org This is distinct from electrophilic substitution reactions, where the substitution pattern is typically C4 > C5 > C2, but the ring remains intact. pharmaguideline.com The presence of the cyclohexylacetyl group at the C2 position influences the electron density of the ring, but the inherent reactivity of the C4 position often directs the course of oxidation.

Reduction Reactions and Ring Opening

The reduction of the oxazole ring can lead to different products depending on the reagents and conditions used. While the ring is relatively stable, strong reducing agents can induce ring cleavage, yielding open-chain products. pharmaguideline.com For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cause the oxazole ring to open. semanticscholar.orgtandfonline.com Milder reduction conditions may result in the partial reduction of the ring to form oxazolines without cleavage. semanticscholar.orgtandfonline.com

| Reducing Agent/Condition | Outcome | Product Type | Reference |

| Strong Reducing Agents (e.g., Ni-Al alloy) | Ring Cleavage | Open-chain compounds | pharmaguideline.comsemanticscholar.orgtandfonline.com |

| Mild Reducing Agents | Partial Ring Reduction | Oxazolines | semanticscholar.orgtandfonline.com |

N-Alkylation and N-Acylation

The nitrogen atom at the 3-position of the oxazole ring is basic and nucleophilic, making it a prime site for alkylation and acylation reactions. pharmaguideline.comtandfonline.com

N-Alkylation: Oxazoles react with alkylating agents, such as alkyl halides, to form quaternary N-alkyloxazolium salts. This reaction proceeds by the direct attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. pharmaguideline.comtandfonline.com

N-Acylation: Similarly, the oxazole nitrogen can attack acylating agents like acid chlorides or anhydrides. This results in the formation of an N-acyl oxazolium cation, which is a highly reactive intermediate. tandfonline.com

These reactions demonstrate the pyridine-like character of the oxazole nitrogen and provide a straightforward method for functionalizing the ring at the N3 position. pharmaguideline.com

| Reaction | Reagent Type | Product | Reference |

| N-Alkylation | Alkyl halides (e.g., CH₃I) | N-alkyloxazolium salt | pharmaguideline.comtandfonline.com |

| N-Acylation | Acid chlorides, Anhydrides | N-acyloxazolium cation | tandfonline.com |

Ring Transformation Reactions (e.g., to Imidazoles, Thiazoles, Pyrimidines)

The oxazole ring can serve as a synthon for the creation of other heterocyclic systems through ring transformation reactions. pharmaguideline.comsemanticscholar.orgtandfonline.com These reactions typically involve a nucleophilic attack on the oxazole ring, leading to ring opening, followed by a recyclization step that incorporates atoms from the nucleophile.

A well-documented transformation is the conversion of oxazoles into imidazoles. This is often achieved by reacting the oxazole with ammonia (B1221849) or formamide. pharmaguideline.com The nucleophilic amine attacks the ring, causing it to open, and subsequent cyclization and dehydration yield the imidazole ring. rsc.org This process highlights the utility of oxazoles as precursors for other valuable heterocyclic structures. Besides imidazoles, oxazoles can also be converted to other heterocycles such as thiazoles, pyrimidines, and pyridines under appropriate conditions. semanticscholar.orgtandfonline.com

| Target Heterocycle | Reagent/Condition | General Mechanism | Reference |

| Imidazole | Ammonia, Formamide, or primary amines | Nucleophilic attack, ring opening, recyclization | pharmaguideline.comtandfonline.comrsc.org |

| Thiazole (B1198619) | Sulfur-containing nucleophiles | Nucleophilic attack, ring opening, recyclization | semanticscholar.orgtandfonline.com |

| Pyrimidine | Nucleophiles providing N-C-N fragment | Nucleophilic addition, ring opening, recyclization | tandfonline.com |

Derivatization and Structural Modification of 2 Cyclohexylacetyl Oxazole

Modification of the Cyclohexylacetyl Moiety

The cyclohexylacetyl group presents two primary sites for structural modification: the cyclohexane ring and the acetyl linker. These modifications can significantly alter the physicochemical properties of the parent molecule.

While direct functionalization of the cyclohexane ring of 2-(cyclohexylacetyl)oxazole is not extensively documented in the literature, established methodologies for cycloalkane functionalization can be applied. One prominent strategy is the direct C-H functionalization, which allows for the introduction of various substituents onto the saturated carbocyclic ring.

Recent advancements in catalysis have enabled the regioselective C-H functionalization of cycloalkanes. For instance, palladium-catalyzed reactions with the aid of directing groups can facilitate the arylation of γ-methylene C-H bonds in cycloalkane carboxylic acids nih.gov. Although this specific transformation has not been reported for this compound, it provides a theoretical framework for the introduction of aryl groups at specific positions on the cyclohexane ring. The general transformation can be envisioned as shown in the table below.

| Starting Material | Reagents and Conditions | Product |

| Cyclohexane Carboxylic Acid Derivative | Pd(OAc)₂, Ligand, Ar-I, Additive | Arylated Cyclohexane Derivative |

| This table represents a general, potential transformation and is not based on a reported synthesis for this compound. |

Furthermore, radical-based reactions offer another avenue for the functionalization of the cyclohexane ring. For example, the reaction of cycloalkanes with heteroaromatic bases under warming conditions with benzoyl peroxide can lead to the formation of cycloalkylated heteroaromatics researchgate.net. This suggests the possibility of introducing various functional groups through radical intermediates.

The acetyl linker in this compound contains a reactive α-methylene group, which is amenable to a variety of chemical transformations. The protons on this carbon are acidic due to the adjacent carbonyl group, allowing for deprotonation to form an enolate intermediate.

This enolate can then react with a range of electrophiles. For instance, alkylation of the α-methylene group can be achieved by treating the compound with a base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide youtube.com. This reaction would introduce an alkyl substituent at the α-position of the acetyl group.

Another potential modification is the Mannich reaction, which involves the aminoalkylation of the α-methylene carbon. This reaction typically proceeds by treating the ketone with formaldehyde and a secondary amine, leading to the formation of a Mannich base. Subsequent elimination can yield an α,β-unsaturated ketone google.com.

The α-methylene group can also participate in condensation reactions. For example, a Claisen-Schmidt condensation with an aryl aldehyde in the presence of a base would lead to the formation of an α,β-unsaturated ketone derivative jackwestin.com. These potential transformations are summarized in the table below.

| Reaction Type | Reagents and Conditions | Potential Product |

| Alkylation | 1. Base (e.g., LDA) 2. R-X | α-Alkyl-2-(cyclohexylacetyl)oxazole |

| Mannich Reaction | Formaldehyde, R₂NH, H⁺ | α-(Dialkylaminomethyl)-2-(cyclohexylacetyl)oxazole |

| Claisen-Schmidt Condensation | Ar-CHO, Base | α-(Arylmethylene)-2-(cyclohexylacetyl)oxazole |

| This table outlines potential reactions of the α-methylene group based on general ketone chemistry. |

Substitutions at C4 and C5 Positions of the Oxazole (B20620) Ring

The oxazole ring is an electron-rich heterocycle, and its reactivity towards electrophiles is influenced by the substituent at the C2 position. For 2-alkyl-substituted oxazoles, electrophilic substitution is a viable method for functionalization at the C4 and C5 positions.

The regioselectivity of electrophilic substitution on the oxazole ring is dependent on the reaction conditions and the nature of the electrophile. Generally, the C4 position is more susceptible to electrophilic attack than the C5 position in 2-substituted oxazoles.

Common electrophilic substitution reactions that can be envisioned for the functionalization of the oxazole ring in this compound include halogenation, nitration, and Friedel-Crafts acylation. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), which can lead to the regioselective introduction of a bromine atom at the C4 position.

Another strategy for regioselective functionalization involves metalation followed by quenching with an electrophile. However, for oxazoles, lithiation often occurs preferentially at the C2 position. Therefore, alternative strategies, such as iridium-catalyzed C-H borylation, could provide a route to C4 or C5 functionalized intermediates that can be further elaborated nih.gov.

| Reaction Type | Reagents | Potential Product |

| Bromination | NBS | 4-Bromo-2-(cyclohexylacetyl)oxazole |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-(cyclohexylacetyl)oxazole |

| Acylation | Acyl chloride, Lewis acid | 4-Acyl-2-(cyclohexylacetyl)oxazole |

| This table presents potential electrophilic substitution reactions on the oxazole ring. |

Synthesis of Fused Oxazole Systems from this compound

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the functionalization of either the acetyl linker or the oxazole ring, followed by an intramolecular cyclization.

One potential strategy involves the conversion of the acetyl group into an α,β-unsaturated ketone, as described in section 4.1.2. This derivative can then undergo a [3+3] annulation with an amidine to construct a fused pyrimidine ring, leading to an oxazolo[5,4-d]pyrimidine scaffold rsc.orgnih.govmdpi.comnih.govresearchgate.net. The general synthetic approach is outlined below.

Step 1: Formation of α,β-Unsaturated Ketone this compound is reacted with an aldehyde in a condensation reaction to yield the corresponding α,β-unsaturated ketone.

Step 2: Cyclization with an Amidine The resulting α,β-unsaturated ketone is then treated with an amidine, which leads to the formation of the fused pyrimidine ring.

Another approach to fused systems is the construction of a pyridine (B92270) ring, leading to oxazolo[5,4-c]pyridines. This can be achieved through various synthetic routes, often involving the reaction of a suitably functionalized oxazole with a 1,3-dicarbonyl compound or its equivalent. While a direct synthesis from this compound is not reported, derivatization of the oxazole ring to introduce amino and cyano groups at the C5 and C4 positions, respectively, could provide a versatile intermediate for the construction of fused pyrimidines and pyridines nih.gov.

Furthermore, rearrangement reactions of substituted oxazolo[5,4-b]pyridines have been shown to yield benzo[c] rsc.orgacs.orgnaphthyridinones, highlighting the potential for complex scaffold synthesis starting from simpler fused oxazoles acs.org.

| Fused System | Potential Synthetic Strategy |

| Oxazolo[5,4-d]pyrimidine | Condensation to α,β-unsaturated ketone followed by cyclization with an amidine. |

| Oxazolo[5,4-c]pyridine | Construction from a functionalized oxazole intermediate. |

| This table summarizes potential strategies for the synthesis of fused oxazole systems. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 2-(Cyclohexylacetyl)oxazole, ¹H NMR and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen framework.

In a hypothetical ¹H NMR spectrum, distinct signals would correspond to the different types of protons in the molecule. The protons on the oxazole (B20620) ring would typically appear in the aromatic region of the spectrum. The two protons attached to the carbon adjacent to the carbonyl group (the α-carbon) would likely appear as a singlet or a multiplet, with a chemical shift influenced by the electron-withdrawing effect of the carbonyl. The protons of the cyclohexyl group would produce a complex series of overlapping signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would complement this information by showing a distinct signal for each unique carbon atom. Key signals would include those for the carbonyl carbon, the carbons of the oxazole ring, the methylene (B1212753) bridge carbon, and the various carbons within the cyclohexyl ring. The chemical shifts of these signals provide crucial information about the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on typical values for similar functional groups and structures, not experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole Ring Protons | 7.0 - 8.5 | 120 - 155 |

| -CH₂- (next to C=O) | 2.5 - 3.0 | 40 - 50 |

| Cyclohexyl Protons | 1.0 - 2.0 | 25 - 40 |

| Carbonyl Carbon (C=O) | N/A | 190 - 200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would confirm the molecular weight and provide valuable structural information through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) would be expected at m/z 193, corresponding to the molecular weight of the compound.

Electron ionization (EI) would likely cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for molecules containing a carbonyl group and an alkyl chain include α-cleavage (breaking the bond next to the carbonyl group) and McLafferty rearrangements. The fragmentation of the oxazole ring itself would also produce characteristic ions. Analysis of these fragment ions allows for the reconstruction of the molecule's structure.

Table 2: Plausible Mass Spectrometry Fragments for this compound (Note: These are hypothetical fragments based on common fragmentation patterns.)

| m/z Value | Possible Fragment Structure/Identity | Fragmentation Pathway |

| 193 | [C₁₁H₁₅NO₂]⁺ (Molecular Ion) | N/A |

| 111 | [C₅H₄NO₂]⁺ | Cleavage of the bond between the carbonyl and the methylene bridge |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 69 | [C₃H₃NO]⁺ | Fragment from the oxazole ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum would exhibit characteristic absorption bands indicating its key structural features.

A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone. The C-H stretching vibrations of the cyclohexyl group's sp³ hybridized carbons would appear as strong bands around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the oxazole ring would likely produce signals in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the ether linkage within the oxazole ring would also have a characteristic band, typically in the 1000-1300 cm⁻¹ range.

Table 3: Expected Infrared Absorption Bands for this compound (Note: These are typical frequency ranges for the indicated functional groups.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680 - 1720 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=N (Oxazole) | Stretch | 1600 - 1650 |

| C=C (Oxazole) | Stretch | 1500 - 1580 |

| C-O-C (Oxazole) | Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The absorption is characteristic of the electronic structure, particularly conjugated systems. The oxazole ring in this compound contains π-electrons and is expected to absorb UV radiation. The presence of the carbonyl group conjugated with the ring system would influence the wavelength of maximum absorbance (λ_max). Typically, oxazole itself shows absorption in the UV region. The extended conjugation in this compound would likely result in a λ_max value characteristic of such substituted heterocyclic systems.

Computational and Theoretical Investigations of 2 Cyclohexylacetyl Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying the properties of heterocyclic compounds like oxazoles. irjweb.commdpi.com DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311G++(d,p)), provide a balance between computational cost and accuracy for predicting molecular geometries, electronic structures, and reaction energetics. irjweb.com For 2-(Cyclohexylacetyl)oxazole, DFT can be employed to perform a full geometry optimization, revealing key structural parameters like bond lengths and angles of both the oxazole (B20620) ring and the cyclohexylacetyl substituent.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces (PES) of chemical reactions, allowing for the detailed investigation of reaction mechanisms. beilstein-journals.orgsemanticscholar.org This involves locating stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics. beilstein-journals.org

For this compound, several reactions could be computationally explored:

Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, typically at the C5 position. tandfonline.com DFT can model the approach of an electrophile, locate the corresponding transition state, and calculate the activation energy barrier (ΔG‡).

Nucleophilic Attack at the Carbonyl Group: The carbonyl carbon of the acetyl linker is an electrophilic site. The mechanism of its reaction with a nucleophile can be detailed, including the formation of a tetrahedral intermediate and the associated transition states.

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, a useful method for synthesizing pyridine (B92270) derivatives. semanticscholar.org Computational studies can predict the activation barriers for cycloaddition with various dienophiles and explain the regioselectivity of the reaction.

By comparing the activation energies of competing pathways, a prediction can be made about the most likely reaction mechanism.

| Reaction Type | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | Attack at C5 | 18.5 | Major Product |

| Attack at C4 | 25.2 | Minor Product | |

| Diels-Alder with Maleimide | Endo Approach | 22.1 | Kinetic Product |

| Exo Approach | 23.8 | Thermodynamic Product | |

| Nucleophilic Addition to C=O (e.g., by OH⁻) | Tetrahedral Intermediate Formation | 15.3 | Favored |

Prediction of Spectroscopic Properties

DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. researchgate.netnih.gov

Vibrational Spectroscopy: Calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. For this compound, characteristic frequencies such as the C=O stretch of the acetyl group, C=N and C-O stretches of the oxazole ring, and various C-H vibrations of the cyclohexyl group can be predicted and compared with experimental data. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to absorptions in the UV-Vis spectrum. nih.govbohrium.com This allows for the prediction of the maximum absorption wavelength (λmax) and can help understand the electronic transitions involved, such as π→π* transitions within the oxazole ring.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. This is invaluable for assigning peaks in experimental spectra and confirming the precise molecular structure.

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (cm⁻¹) | ~1720 | C=O stretch (acetyl) |

| IR Frequency (cm⁻¹) | ~1580 | C=N stretch (oxazole) |

| IR Frequency (cm⁻¹) | ~2850-2930 | C-H stretch (cyclohexyl) |

| UV-Vis λmax (nm) | ~255 | π→π* transition |

| ¹H NMR Chemical Shift (ppm) | ~7.8 | H5 (oxazole) |

| ¹³C NMR Chemical Shift (ppm) | ~189 | C=O (acetyl) |

Analysis of Electronic Structure and Aromaticity

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide access to key electronic structure descriptors. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for reactive interactions. For this compound, the MEP would likely show a negative potential around the oxazole nitrogen and the carbonyl oxygen, and a positive potential around the carbonyl carbon.

Aromaticity: While oxazole is considered an aromatic heterocycle, its aromaticity is less pronounced than that of rings like benzene (B151609) or thiazole (B1198619) due to the high electronegativity of the oxygen atom, which leads to less effective delocalization of π-electrons. tandfonline.comsemanticscholar.org Aromaticity can be quantified computationally using indices like the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. rsc.org

| Property | This compound | Oxazole (Parent) |

|---|---|---|

| E_HOMO (eV) | -6.85 | -7.20 |

| E_LUMO (eV) | -1.10 | -0.95 |

| Energy Gap (ΔE) (eV) | 5.75 | 6.25 |

| Dipole Moment (Debye) | 3.5 | 1.5 |

| NICS(0) (ppm) | -5.2 | -5.5 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.comnih.gov For a flexible molecule like this compound, MD is essential for exploring its conformational landscape.

The cyclohexyl ring can exist in various conformations, with the "chair" form being the most stable. The acetyl linker introduces additional rotational degrees of freedom (dihedral angles). An MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a period of nanoseconds.

The resulting trajectory can be analyzed to:

Identify the most populated (lowest free energy) conformations.

Determine the rotational barriers between different conformers.

Analyze interactions with solvent molecules.

This information is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Kinetic and Thermodynamic Studies of Oxazole Reactions

When a reaction can yield multiple products, the distribution of these products can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or shorter reaction times, the product that is formed fastest (via the lowest activation energy barrier) will predominate. This is the kinetic product.

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may become reversible. An equilibrium will be established, and the most stable product (the one with the lowest Gibbs free energy) will be the major product. This is the thermodynamic product.

Computational chemistry can predict both the kinetic and thermodynamic outcomes of a reaction by calculating the energies of the transition states (for kinetics) and the final products (for thermodynamics). For reactions of this compound, this analysis can predict how to favor the formation of a desired isomer by adjusting reaction conditions like temperature.

Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Calculations

To move from qualitative descriptions of reaction barriers to quantitative predictions of reaction rates, more sophisticated theories are employed.

Transition State Theory (TST): TST provides a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state. wikipedia.orglibretexts.org The rate constant (k) is determined by the Gibbs free energy of activation (ΔG‡), which can be obtained from quantum chemical calculations. The Eyring equation is a central component of TST. wikipedia.org

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: For unimolecular reactions in the gas phase, the rate can depend on pressure. RRKM theory is a statistical theory that extends TST to account for this. rsc.orglibretexts.org It considers the distribution of energy among the vibrational modes of the molecule and how this affects the rate of passing over the transition state barrier. researchgate.net Studies on the atmospheric oxidation of the parent oxazole ring have successfully used DFT calculations coupled with TST and RRKM theories to determine reaction mechanisms and calculate effective rate coefficients under various temperatures and pressures. rsc.orgresearchgate.net These same methods could be applied to study the unimolecular decomposition or isomerization of this compound under specific conditions.

| Temperature (K) | Pressure (Torr) | Calculated Rate Constant, k (s⁻¹) |

|---|---|---|

| 298 | 1 | 1.2 x 10⁶ |

| 298 | 760 (1 atm) | 8.5 x 10⁶ |

| 400 | 1 | 3.5 x 10⁷ |

| 400 | 760 (1 atm) | 2.1 x 10⁸ |

Structure-Activity Relationship (SAR) Modeling at the Molecular Level (focusing on chemical interactions)

The exploration of the structure-activity relationships (SAR) of this compound at a molecular level provides critical insights into the chemical interactions that govern its biological activity. By dissecting the molecule into its constituent parts—the cyclohexyl ring, the acetyl linker, and the oxazole core—it is possible to understand how modifications to this structure can influence its interactions with biological targets. The oxazole ring, in particular, is a versatile scaffold in medicinal chemistry, known for its ability to engage in a wide range of non-covalent interactions. researchgate.netsemanticscholar.org

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Hydrophobic Effects, van der Waals Forces)

The biological activity of this compound is underpinned by a variety of non-covalent interactions that dictate its binding affinity and selectivity for specific receptors or enzymes. researchgate.net The oxazole moiety, with its nitrogen and oxygen atoms, is a key player in forming these connections. semanticscholar.org

Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding site. The oxygen atom of the oxazole and the carbonyl oxygen of the acetyl group can also participate as hydrogen bond acceptors.

π-π Stacking: The aromatic character of the oxazole ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's active site. mdpi.com While the cyclohexyl group is not aromatic, its presence can influence the positioning of the oxazole ring to optimize these stacking interactions.

Table 1: Potential Non-Covalent Interactions of this compound Moieties

| Molecular Moiety | Potential Non-Covalent Interaction | Interacting Partner (in a biological target) |

| Oxazole Ring (Nitrogen) | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., -OH, -NH groups of amino acids) |

| Oxazole Ring (Oxygen) | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., -OH, -NH groups of amino acids) |

| Carbonyl Group (Oxygen) | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., -OH, -NH groups of amino acids) |

| Oxazole Ring | π-π Stacking | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Cyclohexyl Ring | Hydrophobic Interactions | Hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) |

| Entire Molecule | van der Waals Forces | All atoms in the binding pocket |

Bioisosteric Considerations in Chemical Design

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. For this compound, bioisosteric modifications can be considered for each of its core components to optimize potency, selectivity, and pharmacokinetic properties.

Oxazole Ring: The oxazole ring itself can be considered a bioisostere of other five-membered heterocycles. For instance, replacement with a thiazole, isoxazole, or an oxadiazole could modulate the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to altered biological activity. daneshyari.comnih.gov In some cases, oxadiazoles (B1248032) have been explored as bioisosteric replacements for carboxylic acid functionalities. scilit.com

Cyclohexyl Ring: The bulky, hydrophobic cyclohexyl group can be replaced by other cyclic or acyclic aliphatic groups to probe the size and shape of the hydrophobic binding pocket. For example, cyclopentyl, cycloheptyl, or even branched alkyl chains could be explored. Aromatic rings, such as a phenyl group, could also be substituted, which would introduce the possibility of additional π-π stacking interactions. nih.gov

Acetyl Linker: The two-carbon linker between the cyclohexyl and oxazole moieties can be altered in length and flexibility. Shortening or lengthening the alkyl chain, or introducing conformational constraints such as double bonds or small rings, can impact the orientation of the terminal groups within the binding site and thus affect biological activity. nih.gov

Table 2: Potential Bioisosteric Replacements for this compound

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Oxazole | Thiazole, Isoxazole, Oxadiazole, Pyrazole | To alter electronic distribution, hydrogen bonding capacity, and metabolic stability. daneshyari.commdpi.com |

| Cyclohexyl | Phenyl, Naphthyl, Cyclopentyl, Branched Alkyl | To modify size, shape, hydrophobicity, and introduce potential for π-π interactions. nih.gov |

| Acetyl Linker | Propionyl, Butyryl, Acryloyl | To adjust the length and flexibility of the linker, optimizing the positioning of the terminal groups. nih.gov |

Advanced Applications in Organic Synthesis and Materials Science

Utility as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Substituted oxazoles are widely regarded as versatile building blocks in the synthesis of complex molecules. The reactivity of the oxazole (B20620) ring, combined with the functional handles on its substituents, allows for a diverse range of chemical transformations. In the case of 2-(Cyclohexylacetyl)oxazole, the ketone functionality and the acidic protons alpha to the carbonyl group offer sites for classical enolate chemistry, such as aldol (B89426) reactions, alkylations, and condensations.

The oxazole ring itself can participate in various reactions. The C2, C4, and C5 positions of the oxazole ring have different levels of reactivity towards electrophilic and nucleophilic attack. The hydrogen atom at the C2 position is known to be the most acidic, allowing for deprotonation and subsequent functionalization. cymitquimica.com This facilitates the introduction of various substituents, further expanding the synthetic utility of the molecule.

The general utility of the oxazole scaffold is well-established for constructing more complex structures, including natural products and pharmaceutically active compounds. sigmaaldrich.com The synthesis of these complex targets often relies on the strategic unmasking or transformation of the oxazole core at a late stage.

Table 1: Potential Synthetic Transformations for this compound

| Reactive Site | Type of Reaction | Potential Outcome |

|---|---|---|

| α-Carbon (to C=O) | Enolate Alkylation | Introduction of alkyl, aryl, or other functional groups. |

| Carbonyl Group (C=O) | Reduction | Formation of a secondary alcohol. |

| Carbonyl Group (C=O) | Wittig Reaction | Conversion of the ketone to an alkene. |

| Oxazole Ring (C2-H) | Deprotonation/Functionalization | Introduction of substituents at the C2 position. |

| Oxazole Ring | Cycloaddition (Diels-Alder) | Formation of pyridines or other complex heterocycles. |

Role in the Synthesis of Other Heterocyclic Scaffolds

The oxazole ring is not merely a static component of a molecule; it can serve as a synthetic equivalent for other functional groups and can be transformed into different heterocyclic systems. One of the most powerful applications of oxazoles in this context is their participation in Diels-Alder reactions. Acting as a diene, the oxazole ring can react with various dienophiles (alkenes or alkynes) to produce substituted pyridines after the initial cycloadduct undergoes a retro-Diels-Alder reaction to extrude water or another small molecule. This transformation is a valuable method for accessing highly substituted pyridine (B92270) rings, which are prevalent in pharmaceuticals and agrochemicals.

Furthermore, the oxazole ring can undergo ring-opening reactions under certain conditions, providing access to acyclic precursors that can be recyclized to form other five- or six-membered heterocycles. sigmaaldrich.com For instance, treatment with acid or base can lead to hydrolysis, revealing an α-acylamino ketone structure, which is a versatile intermediate for synthesizing imidazoles, thiazoles, or other related heterocycles. nih.gov While these reactions are general for the oxazole class, they represent the latent synthetic potential of this compound as a precursor for a variety of heterocyclic scaffolds. youtube.com

Applications in Material Sciences (e.g., Dyes, Anti-Corrosive Agents)

The application of heterocyclic compounds in materials science is a rapidly growing field. Oxazole derivatives, in particular, have been investigated for their potential as corrosion inhibitors for metals. The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface. The nitrogen and oxygen atoms of the oxazole ring, along with any π-electrons, can coordinate with vacant d-orbitals of the metal, forming a protective layer that shields the metal from the corrosive environment.

Although no studies have specifically reported the use of this compound as an anti-corrosive agent, its structure contains the key features—heteroatoms and a potential for surface adsorption—that are characteristic of effective corrosion inhibitors. The cyclohexyl group, being hydrophobic, could further enhance the protective properties by repelling water from the metal surface.

Table 2: Examples of Oxazole Derivatives as Corrosion Inhibitors

| Oxazole Derivative | Metal | Corrosive Medium | Reported Efficacy |

|---|---|---|---|

| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | Mild Steel | Hydrochloric Acid (HCl) | 93.5% at 0.05 mM |

| (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol | Mild Steel | Molar Hydrochloric Acid | Inhibition performance studied |

The extended π-systems found in some oxazole derivatives also make them candidates for use as dyes or in organic electronics, such as in π-conjugated polymers. However, the lack of extensive conjugation in this compound suggests its potential in these specific applications would be limited unless further modified.

Supramolecular Chemistry Applications

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. Heterocyclic compounds are frequently used as building blocks in the design of host-guest systems, molecular sensors, and self-assembling materials. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, enabling it to participate in the formation of ordered supramolecular structures.

Currently, there is no specific research available on the application of this compound in supramolecular chemistry. The design of molecules for such purposes typically requires more complex structures with multiple recognition sites to achieve specific and strong binding. However, the cyclohexyl group could potentially participate in hydrophobic or van der Waals interactions within a larger supramolecular assembly.

常见问题

Q. What are the primary synthetic routes for 2-(Cyclohexylacetyl)oxazole, and how do reaction conditions influence yield and purity?

The synthesis of oxazole derivatives like this compound often employs conventional methods such as the Robinson-Gabriel synthesis , which involves cyclodehydration of acylated amino ketones using agents like P₂O₅ or H₂SO₄. For example, cyclization of α-benzamidoacetophenone derivatives yields 2,5-diaryloxazoles with ~60–95% efficiency depending on substituents . Key factors affecting yield include:

- Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance chloromethylation in oxazole functionalization .

- Temperature : Elevated temperatures (e.g., 180°C in H₂SO₄) improve cyclization but may degrade sensitive functional groups .

- Substituent reactivity : Electron-withdrawing groups (e.g., nitro) reduce yields due to steric or electronic hindrance .

Q. How can researchers characterize the structural and electronic properties of this compound?

Comprehensive characterization requires:

- Spectroscopy : NMR (¹H/¹³C) to confirm cyclohexyl and acetyl substituents, IR for C=O and C=N stretches (~1650–1750 cm⁻¹), and UV-Vis for π→π* transitions in the oxazole ring .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : To resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the stability and storage requirements for this compound?

The compound is stable at room temperature in inert, anhydrous conditions. Storage recommendations:

- Container : Sealed glass vials under nitrogen to prevent hydrolysis of the acetyl group.

- Temperature : –20°C for long-term storage; avoid exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How do substituents on the oxazole ring influence biological activity, and how can this be systematically tested?

The cyclohexyl and acetyl groups modulate bioactivity via steric effects and electronic interactions. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) and test against biological targets (e.g., enzymes, cancer cell lines). For example, chloromethyl oxazole derivatives show enhanced antimicrobial activity due to electrophilic reactivity .

- Computational docking : Use molecular dynamics simulations to predict binding affinities with proteins (e.g., kinases) .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

Replace traditional solvents/catalysts with eco-friendly alternatives:

Q. What mechanistic insights explain contradictions in reported synthetic yields for oxazole derivatives?

Discrepancies often arise from:

- Reagent purity : Impurities in chloromethylating agents (e.g., chloromethyl methyl ether) can lead to side reactions .

- Acid strength : Strong acids (e.g., H₂SO₄ vs. P₂O₅) alter protonation pathways, affecting cyclization efficiency .

- Workup procedures : Incomplete neutralization (e.g., using NH₄OH) may leave acidic residues, reducing crystallinity .

Q. How can photophysical properties (e.g., fluorescence) of this compound be exploited in materials science?

The oxazole core exhibits excited-state intramolecular proton transfer (ESIPT) , enabling applications in:

- OLEDs : Benzannulation at the oxazole moiety shifts emission wavelengths (red/blue) while maintaining high Stokes shifts .

- Biosensors : Functionalize with recognition groups (e.g., amino) for selective detection of metal ions .

Q. What computational models are reliable for predicting the reactivity of this compound in nucleophilic substitutions?

- DFT calculations : B3LYP/6-31+G(d) accurately predicts charge transfer and H-bonding interactions in the S₁ state .

- TDDFT : Models vertical excitation energies for ESIPT processes, validated against experimental UV-Vis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。